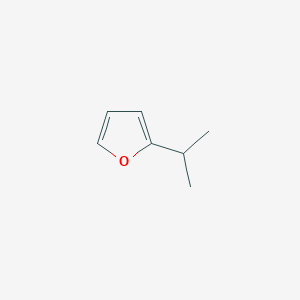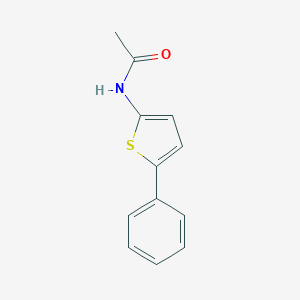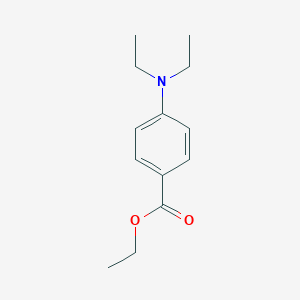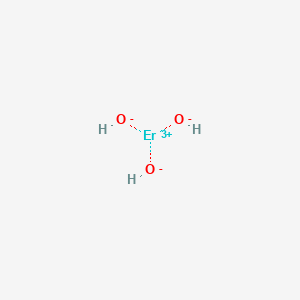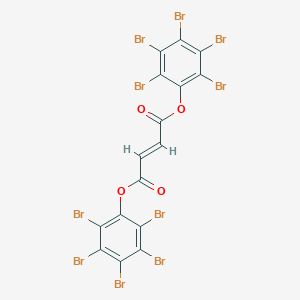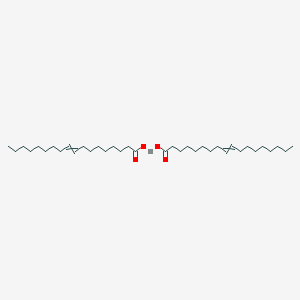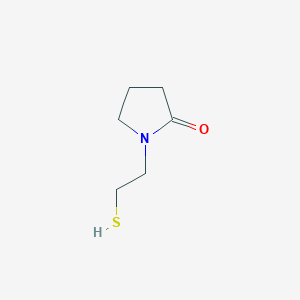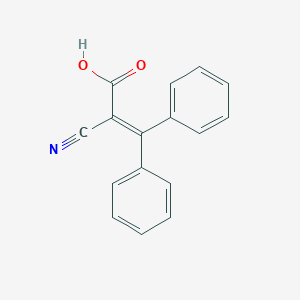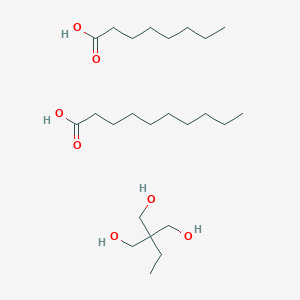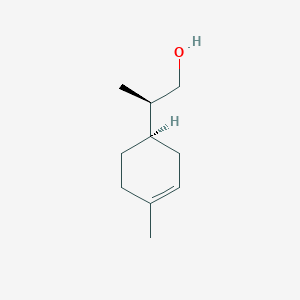
(+)-p-Menta-1-en-9-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(+)-p-Menta-1-en-9-ol is a terpene alcohol that is commonly found in essential oils of various plants such as peppermint, eucalyptus, and rosemary. It has a characteristic minty odor and is widely used in various industries such as food, cosmetics, and pharmaceuticals.
科学的研究の応用
Chemoenzymatic Synthesis
A study by Serra, Fuganti, and Gatti (2008) focused on the preparative-scale synthesis of the four p-menth-1-en-9-ol isomers using chemoenzymatic processes. This synthesis started from the enantiomeric forms of limonene and involved baker's yeast-mediated reduction and chemical reduction processes to achieve high enantioselectivity. The synthesized compounds were then used as starting materials for the preparation of cooling agents like 1-hydroxy-2,9-cineole (Serra, Fuganti, & Gatti, 2008).
Enantiospecific Synthesis of Natural P-Menthane Monoterpenes
Serra and Nobile (2011) conducted a study on the preparation and synthetic exploitation of isomeric forms of p-menth-1,5-dien-9-ol. They derived these alcohols from carvone, using a chemoenzymatic procedure for separation. Their research highlighted the stereospecific cyclization of these alcohols for synthesizing isomeric terpenes, such as dill and epi-dill ether, demonstrating the importance of these compounds in natural product synthesis (Serra & Nobile, 2011).
Neuroprotective Properties
In the realm of neurobiology, Cheung et al. (2007) explored the neuroprotective mechanisms of Menta-FX, a herbal mixture containing extracts related to (+)-p-Menta-1-en-9-ol. Their findings indicated that Menta-FX exhibited neuroprotective effects in retinal ganglion cells, suggesting a potential application of (+)-p-Menta-1-en-9-ol in neurodegenerative diseases treatment (Cheung et al., 2007).
特性
CAS番号 |
13835-30-8 |
|---|---|
製品名 |
(+)-p-Menta-1-en-9-ol |
分子式 |
C10H18O |
分子量 |
154.25 g/mol |
IUPAC名 |
(2R)-2-[(1R)-4-methylcyclohex-3-en-1-yl]propan-1-ol |
InChI |
InChI=1S/C10H18O/c1-8-3-5-10(6-4-8)9(2)7-11/h3,9-11H,4-7H2,1-2H3/t9-,10-/m0/s1 |
InChIキー |
ZTYHGIAOVUPAAH-UWVGGRQHSA-N |
異性体SMILES |
CC1=CC[C@@H](CC1)[C@@H](C)CO |
SMILES |
CC1=CCC(CC1)C(C)CO |
正規SMILES |
CC1=CCC(CC1)C(C)CO |
密度 |
0.936-0.946 |
その他のCAS番号 |
13835-75-1 18479-68-0 |
物理的記述 |
Clear colourless liquid; Fruity herbal aroma |
ピクトグラム |
Irritant; Environmental Hazard |
溶解性 |
Practically insoluble or insoluble in water Soluble (in ethanol) |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



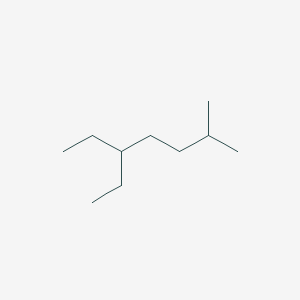
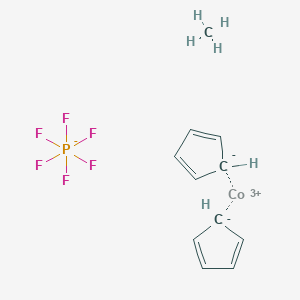
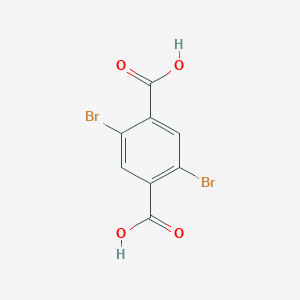
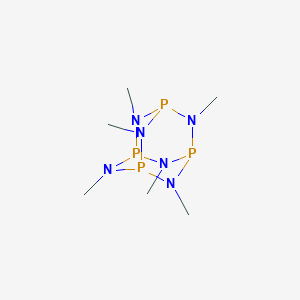
![1-[Cyclohexyl(2-hydroxypropyl)amino]propan-2-ol](/img/structure/B76192.png)
